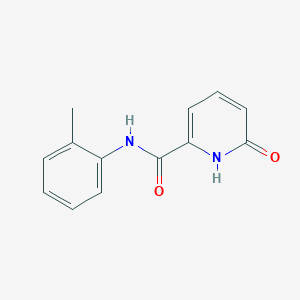
6-Hydroxy-N-(o-tolyl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-N-(o-tolyl)picolinamide is an organic compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a hydroxyl group at the 6th position and an o-tolyl group attached to the nitrogen atom of the picolinamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-N-(o-tolyl)picolinamide typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and o-toluidine as the primary starting materials.
Formation of Picolinamide: Picolinic acid is first converted to picolinamide through an amide formation reaction. This can be achieved by reacting picolinic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.
Hydroxylation: The picolinamide is then hydroxylated at the 6th position using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
N-Alkylation: Finally, the hydroxylated picolinamide is subjected to N-alkylation with o-toluidine in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
6-Hydroxy-N-(o-tolyl)picolinamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or an aldehyde.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted picolinamides with various functional groups.
科学研究应用
6-Hydroxy-N-(o-tolyl)picolinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Hydroxy-N-(o-tolyl)picolinamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide functionality play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved.
相似化合物的比较
Similar Compounds
Picolinamide: The parent compound without the hydroxyl and o-tolyl groups.
6-Hydroxy-picolinamide: Similar structure but lacks the o-tolyl group.
N-(o-tolyl)picolinamide: Similar structure but lacks the hydroxyl group.
Uniqueness
6-Hydroxy-N-(o-tolyl)picolinamide is unique due to the presence of both the hydroxyl group at the 6th position and the o-tolyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C13H12N2O2 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-6-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-2-3-6-10(9)15-13(17)11-7-4-8-12(16)14-11/h2-8H,1H3,(H,14,16)(H,15,17) |
InChI 键 |
BYFOIBJEAAPJSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[cis-2-Methoxycyclobutyl]methanol](/img/structure/B13908294.png)
![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)
![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
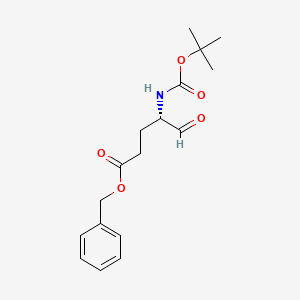
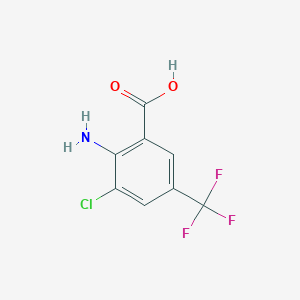
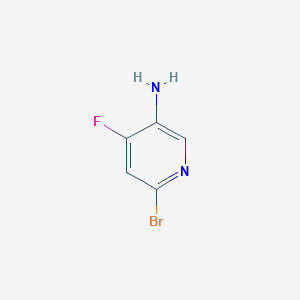
![4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one](/img/structure/B13908335.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B13908343.png)
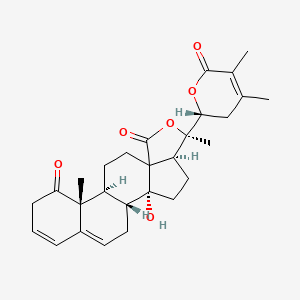
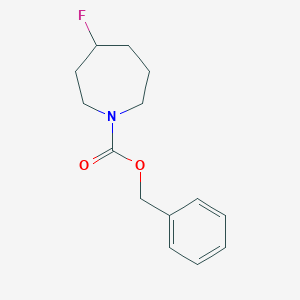
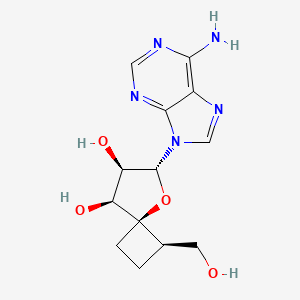
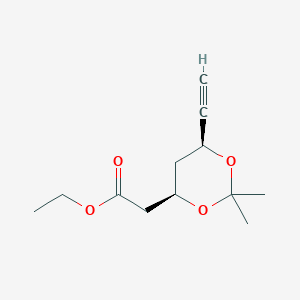
![4-[Bromo(difluoro)methoxy]-2-chloro-pyridine](/img/structure/B13908363.png)
